molecular formula C16H22N2O4 B11157431 1-(2,5-dimethoxyphenyl)-5-oxo-N-(propan-2-yl)pyrrolidine-3-carboxamide

1-(2,5-dimethoxyphenyl)-5-oxo-N-(propan-2-yl)pyrrolidine-3-carboxamide

Cat. No.: B11157431
M. Wt: 306.36 g/mol
InChI Key: MNTICXWVWSGJOK-UHFFFAOYSA-N
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Description

1-(2,5-dimethoxyphenyl)-5-oxo-N-(propan-2-yl)pyrrolidine-3-carboxamide is a complex organic compound that belongs to the class of pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely studied for their diverse biological activities and applications in medicinal chemistry .

Preparation Methods

The synthesis of 1-(2,5-dimethoxyphenyl)-5-oxo-N-(propan-2-yl)pyrrolidine-3-carboxamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the 2,5-dimethoxyphenyl precursor, followed by the formation of the pyrrolidine ring through cyclization reactions. . Industrial production methods may involve optimization of these steps to enhance yield and purity.

Chemical Reactions Analysis

1-(2,5-dimethoxyphenyl)-5-oxo-N-(propan-2-yl)pyrrolidine-3-carboxamide undergoes various chemical reactions, including:

Scientific Research Applications

1-(2,5-dimethoxyphenyl)-5-oxo-N-(propan-2-yl)pyrrolidine-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2,5-dimethoxyphenyl)-5-oxo-N-(propan-2-yl)pyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

1-(2,5-dimethoxyphenyl)-5-oxo-N-(propan-2-yl)pyrrolidine-3-carboxamide can be compared with other pyrrolidine derivatives, such as:

  • 1-benzyl-2-methylpyrrolidin-2-yl)methanol
  • 1-benzyl-3-methylpyrrolidin-3-yl)methanamine
  • 1-benzyl-4-methylpyrrolidin-3-yl)methanamine

These compounds share similar structural features but differ in their functional groups and biological activities. The uniqueness of this compound lies in its specific substitution pattern and the presence of the carboxamide group, which may confer distinct chemical and biological properties .

Properties

Molecular Formula

C16H22N2O4

Molecular Weight

306.36 g/mol

IUPAC Name

1-(2,5-dimethoxyphenyl)-5-oxo-N-propan-2-ylpyrrolidine-3-carboxamide

InChI

InChI=1S/C16H22N2O4/c1-10(2)17-16(20)11-7-15(19)18(9-11)13-8-12(21-3)5-6-14(13)22-4/h5-6,8,10-11H,7,9H2,1-4H3,(H,17,20)

InChI Key

MNTICXWVWSGJOK-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=O)C1CC(=O)N(C1)C2=C(C=CC(=C2)OC)OC

Origin of Product

United States

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